Aconitane-7,8-diol, 4-(((2-((4-amino-1,4-dioxobutyl)amino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1alpha,6beta,14alpha,16beta)-
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Overview
Description
Aconitane-7,8-diol, 4-(((2-((4-amino-1,4-dioxobutyl)amino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1alpha,6beta,14alpha,16beta)- is a diterpenoid compound with the molecular formula C36H51N3O10 . It is characterized by an aconitane skeleton bearing multiple substituents . This compound is known for its complex structure and significant biological activities.
Preparation Methods
Aconitane-7,8-diol, 4-(((2-((4-amino-1,4-dioxobutyl)amino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1alpha,6beta,14alpha,16beta)- can be isolated from the roots of Delphinium cashmirianum . The extraction process involves the use of solvents such as ethanol and chloroform . The roots are dried, powdered, and then extracted with 90% ethanol at room temperature . The ethanol extract is evaporated to dryness, and the residue is treated with sulfuric acid and extracted with chloroform . The chloroform extract is then evaporated to yield crude alkaloid mixtures .
Chemical Reactions Analysis
Aconitane-7,8-diol, 4-(((2-((4-amino-1,4-dioxobutyl)amino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1alpha,6beta,14alpha,16beta)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include pyridinium chlorochromate for oxidation . The major products formed from these reactions include new aldehydes and other derivatives .
Scientific Research Applications
Aconitane-7,8-diol, 4-(((2-((4-amino-1,4-dioxobutyl)amino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1alpha,6beta,14alpha,16beta)- has been extensively studied for its biological activities. It has shown potential in the treatment of cardiac arrhythmias . The compound has been tested on isolated guinea atria and anesthetized rabbits, where it demonstrated arrhythmogenic effects . Additionally, avadharidine has been investigated for its potential use in traditional medicine .
Mechanism of Action
The mechanism of action of avadharidine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating ion channels and receptors in the heart, leading to changes in heart rate and rhythm . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Aconitane-7,8-diol, 4-(((2-((4-amino-1,4-dioxobutyl)amino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1alpha,6beta,14alpha,16beta)- is similar to other norditerpenoid alkaloids such as lycoctonine, delsemine A, delsemine B, and anthranoyllycoctonine . avadharidine is unique due to its specific structure and biological activities . Unlike some of its analogs, avadharidine does not increase the heart rate, making it a potential candidate for further research in cardiac therapies .
Properties
Molecular Formula |
C36H51N3O10 |
---|---|
Molecular Weight |
685.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C36H51N3O10/c1-6-39-17-33(18-49-31(42)19-9-7-8-10-22(19)38-26(41)12-11-25(37)40)14-13-24(46-3)35-21-15-20-23(45-2)16-34(43,27(21)28(20)47-4)36(44,32(35)39)30(48-5)29(33)35/h7-10,20-21,23-24,27-30,32,43-44H,6,11-18H2,1-5H3,(H2,37,40)(H,38,41)/t20-,21-,23+,24+,27-,28+,29-,30-,32?,33+,34-,35+,36-/m1/s1 |
InChI Key |
ZBALYAJAWGGUCX-OVHFASGNSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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